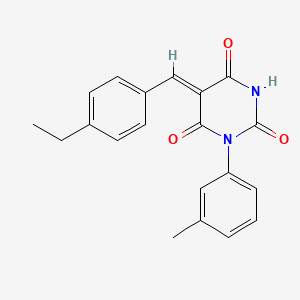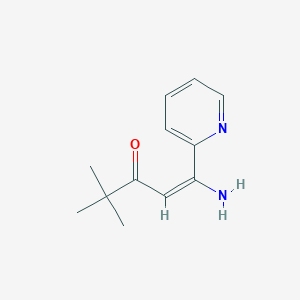
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol, also known as MPBD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of the natural product resveratrol, which is found in red wine and grapes. MPBD has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful tool in the study of various diseases and conditions.
作用機序
The exact mechanism of action of 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways in cells. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. It has also been shown to activate the sirtuin pathway, which is involved in the regulation of aging and longevity.
Biochemical and Physiological Effects:
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from damage. It has also been shown to regulate glucose metabolism and lipid metabolism, which can have implications for the treatment of diabetes and obesity. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol in lab experiments is its potential to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. This can be useful in the development of new cancer treatments. Another advantage is its potential to improve cognitive function in animal models of Alzheimer's disease. However, one limitation of using 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol. One area of research is in the development of new cancer treatments. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has shown promise in inhibiting the growth of cancer cells and sensitizing them to chemotherapy drugs. Further research is needed to determine its potential as a cancer treatment. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has shown potential in improving cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential as a treatment for these diseases.
In conclusion, 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, regulate glucose and lipid metabolism, and improve cognitive function in animal models of Alzheimer's disease. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has potential as a cancer treatment and a treatment for neurodegenerative diseases. Further research is needed to determine its full potential in these areas.
合成法
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The exact details of the synthesis method are beyond the scope of this paper but can be found in the scientific literature.
科学的研究の応用
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been studied for its potential use in various scientific research applications. One area of research is in the study of cancer. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-14(19)8-7-12(16(10)20)15-13(9-17-18-15)11-5-3-2-4-6-11/h2-9,19-20H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKMSJDSZYDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)


![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)